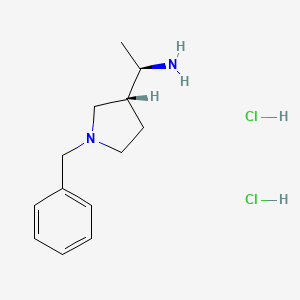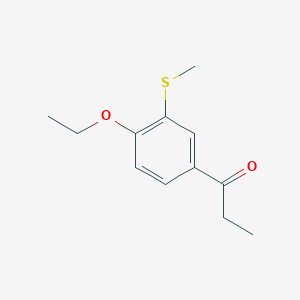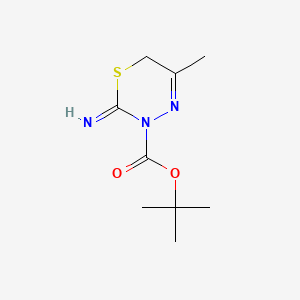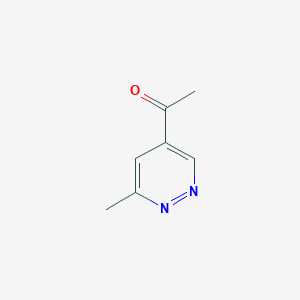
(R)-1-((R)-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl may involve the use of large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of enzymatic methods for chiral resolution is also explored to achieve high enantiomeric purity .
化学反応の分析
Types of Reactions
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
科学的研究の応用
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for other bioactive compounds
作用機序
The mechanism of action of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
類似化合物との比較
Similar Compounds
- (S)-1-((S)-1-Benzylpyrrolidin-3-YL)ethanamine
- ®-1-(®-1-Benzylpyrrolidin-3-YL)propanamine
- ®-1-(®-1-Benzylpyrrolidin-3-YL)butanamine
Uniqueness
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C13H22Cl2N2 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
(1R)-1-[(3R)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1 |
InChIキー |
ITNDAGFSBOVJQU-IZUPTLQPSA-N |
異性体SMILES |
C[C@H]([C@@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
正規SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















